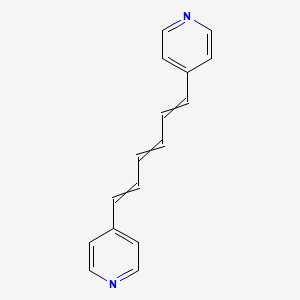
Pyridine, 4,4'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the desired compound.
Cyclization Reactions: Forming the pyridine ring structure.
Functional Group Modifications: Introducing or modifying functional groups to achieve the final structure.
Industrial Production Methods
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may introduce various functional groups.
Applications De Recherche Scientifique
Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- involves its interaction with molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- may include other pyridine derivatives, such as:
Pyridine-2,6-dicarboxylic acid: Known for its chelating properties.
4-Methylpyridine: Used in the synthesis of various chemicals.
2,4,6-Trimethylpyridine: Known for its use in organic synthesis.
Uniqueness
The uniqueness of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- lies in its specific structure and the resulting chemical properties
Propriétés
Numéro CAS |
118464-76-9 |
|---|---|
Formule moléculaire |
C16H14N2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-(6-pyridin-4-ylhexa-1,3,5-trienyl)pyridine |
InChI |
InChI=1S/C16H14N2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h1-14H |
Clé InChI |
KELBNMIGZKCXGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C=CC=CC=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


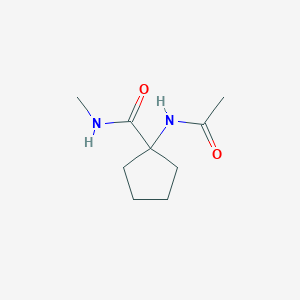
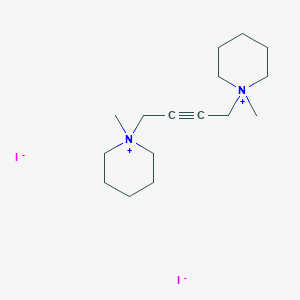
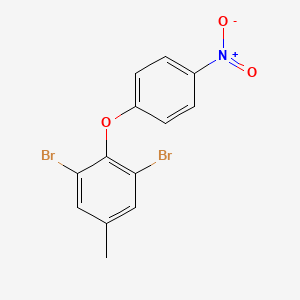
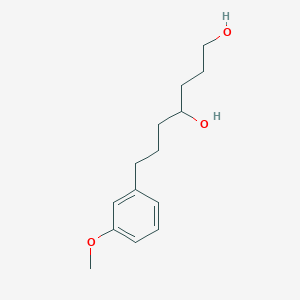
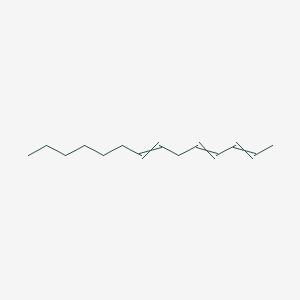
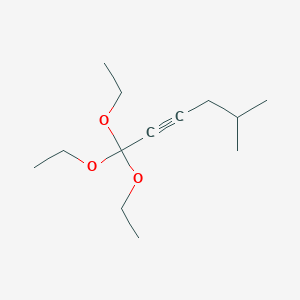

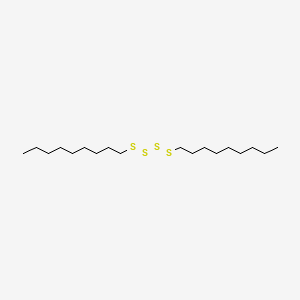

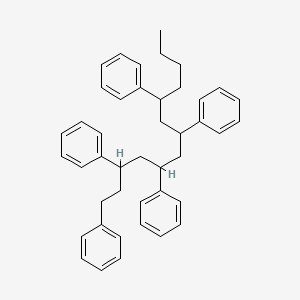
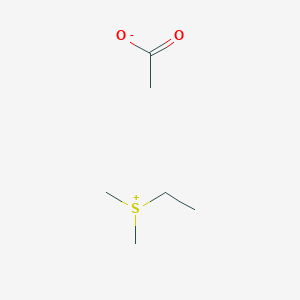
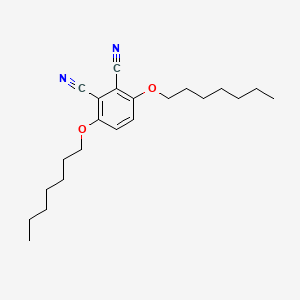
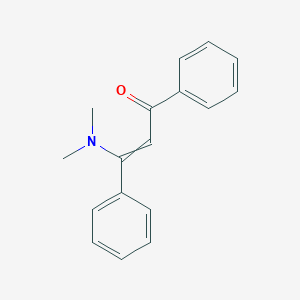
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
